Chlorthiophos
Overview
Description
Chlorthiophos is an organophosphorus pesticide primarily used for controlling ants and mites. It is a mixture of isomers, including O,O-diethyl-O-(2,5-dichloro-4-methylthio)phenyl phosphorothioate, O,O-diethyl-O-(4,5-dichloro-2-methylthio)phenyl phosphorothioate, and O,O-diethyl-O-(2,4-dichloro-5-methylthio)phenyl phosphorothioate . This compound is highly toxic and classified as an extremely hazardous substance .
Preparation Methods
The synthesis of Chlorthiophos typically involves the reaction of diethyl chlorophosphorothioate with phenol derivatives. The exact commercial synthesis process is proprietary, but it generally includes the following steps:
Reaction of diethyl chlorophosphorothioate with phenol derivatives: This step involves the formation of the phosphorothioate ester.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the final product.
Industrial production methods are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Chlorthiophos undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents can release toxic phosphorus oxides.
Reduction: In the presence of strong reducing agents, it can form highly toxic and flammable phosphine gas.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include phosphorus oxides and phosphine gas.
Scientific Research Applications
Chlorthiophos has several scientific research applications:
Chemistry: Used as a reference standard for analytical testing in chromatography techniques.
Biology: Studied for its effects on acetylcholinesterase enzyme inhibition.
Medicine: Research on its neurotoxic effects and potential antidotes for poisoning.
Mechanism of Action
Chlorthiophos exerts its effects by inhibiting the acetylcholinesterase enzyme, which is involved in the hydrolysis of acetylcholine in the nervous system . This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in neurotoxicity. The molecular targets include the active site of the acetylcholinesterase enzyme, and the pathways involved are related to neurotransmission.
Comparison with Similar Compounds
Chlorthiophos is compared with other organophosphorus pesticides such as:
Chlorpyrifos: Similar in its mechanism of action but differs in its chemical structure and toxicity profile.
Diazinon: Another organophosphorus pesticide with a different spectrum of activity and environmental persistence.
Malathion: Less toxic to mammals compared to this compound and used in different agricultural applications.
This compound is unique due to its specific isomeric composition and high toxicity, making it effective against certain pests but also posing significant risks to non-target organisms .
Properties
IUPAC Name |
(2,5-dichloro-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-9(13)11(19-3)7-8(10)12/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZJVWLGNLCNDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O3PS2 | |
Record name | CHLORTHIOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041786 | |
Record name | Chlorthiophos I | |
Source | EPA DSSTox | |
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Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorthiophos is a yellow-brown liquid which tends to crystallize at less than 77F. Used as an insecticide and acaricide. (EPA, 1998), Brown liquid; [HSDB] Yellow-brown liquid; Tendency to crystallize below 25 deg C; [CAMEO] | |
Record name | CHLORTHIOPHOS | |
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URL | https://cameochemicals.noaa.gov/chemical/4920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chlorthiophos | |
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Boiling Point |
307 to 316 °F at 0.013 mmHg (EPA, 1998), 150 °C at 0.001 mm Hg | |
Record name | CHLORTHIOPHOS | |
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URL | https://cameochemicals.noaa.gov/chemical/4920 | |
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Record name | CHLORTHIOPHOS | |
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Solubility |
Practically insol in water, sol in most organic solvents | |
Record name | CHLORTHIOPHOS | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.345 at 68 °F (EPA, 1998) - Denser than water; will sink | |
Record name | CHLORTHIOPHOS | |
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Vapor Pressure |
0.0004 mmHg at 77 °F (EPA, 1998), 0.0000024 [mmHg] | |
Record name | CHLORTHIOPHOS | |
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URL | https://cameochemicals.noaa.gov/chemical/4920 | |
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Record name | Chlorthiophos | |
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Mechanism of Action |
The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for CHLORTHIOPHOS (7 total), please visit the HSDB record page. | |
Record name | CHLORTHIOPHOS | |
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Color/Form |
Brown liquid with crystals at low temp | |
CAS No. |
21923-23-9, 60238-56-4 | |
Record name | CHLORTHIOPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chlorthiophos I | |
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Record name | Chlorthiophos I | |
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Record name | Chlorthiophos | |
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Record name | Phosphorothioic acid, O-(dichloro(methylthio)phenyl) O,O-diethyl ester | |
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Record name | CHLORTHIOPHOS I | |
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Record name | CHLORTHIOPHOS | |
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